6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
Description
This compound is a synthetic organic molecule characterized by a pyran-4-one core (4-oxo-4H-pyran-3-yl) substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and esterified with a 3,4-diethoxybenzoate moiety. Its structure integrates a sulfur-containing pyrimidine derivative, a γ-pyrone ring, and a diethoxy-substituted aromatic ester.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-4-27-18-7-6-15(10-19(18)28-5-2)21(26)30-20-12-29-16(11-17(20)25)13-31-22-23-9-8-14(3)24-22/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOOYEQWMLSQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a pyran ring, a pyrimidine moiety, and an ester group, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.44 g/mol. The presence of the sulfanyl group and the diethoxybenzoate moiety enhances its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.44 g/mol |
| Purity | Typically ≥ 95% |
| Storage Conditions | Store at room temperature |
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in critical cellular pathways. The pyrimidine and diethoxybenzoate groups are thought to interact with kinases and other signaling molecules, potentially influencing processes such as cell proliferation, apoptosis, and metabolic regulation.
Anticancer Properties
Several studies have highlighted the cytotoxic effects of pyran derivatives, particularly those containing electron-withdrawing groups like the diethoxybenzoate. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth across various cancer types.
Table 1: Summary of Cytotoxicity Studies
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Preliminary findings suggest that it may inhibit certain kinases crucial for tumor growth and survival:
- Kinase Inhibition : Studies indicate that compounds with similar structures can inhibit kinases like PI3K and MAPK, which are vital for cellular signaling.
- Antioxidant Activity : The presence of the pyrimidine moiety may also enhance its antioxidant properties, contributing to its overall biological profile.
Case Studies
Recent investigations into the biological activity of related compounds have provided insights into their potential therapeutic applications:
- Study on Pyran Derivatives : A study published in the Bulletin of Chemical Society of Ethiopia reported that pyran derivatives exhibited significant cytotoxicity against various human tumor cells, attributing high inhibition rates to specific functional groups present in the structure .
- Mechanistic Insights : Another research article discussed how modifications to the benzoate group influenced the compound's ability to interact with cellular pathways, suggesting that such derivatives could be optimized for better efficacy in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyrimidine-thioether linkages, γ-pyrone/4-oxo-chromenone scaffolds, and aromatic esters. Below is a comparative analysis with key analogues:
Preparation Methods
Knorr Cyclization Approach
A modified Knorr cyclization reaction is employed using ethyl acetoacetate and diketene derivatives. Under acidic conditions (e.g., sulfuric acid or polyphosphoric acid), these precursors undergo cyclization to form 4-hydroxypyran-3-carboxylate intermediates. For example, ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be synthesized in yields of 65–75%. Subsequent oxidation of the methyl group at position 6 using potassium permanganate in acetone generates the 4-oxo-6-carboxypyran scaffold.
Reaction Conditions:
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Temperature: 0–5°C (for cyclization)
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Oxidizing agent: KMnO₄ (1.2 equiv) in acetone
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Yield after oxidation: 58–62%
Functionalization with the Sulfanylmethyl-Pyrimidine Moiety
The sulfanylmethyl bridge connecting the pyran and pyrimidine rings is introduced via nucleophilic substitution or thiol-ene click chemistry.
Thiol-Pyrimidine Synthesis
4-Methylpyrimidine-2-thiol is prepared by reacting 2-mercaptopyrimidine with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃). This thiol derivative is then coupled to the pyran intermediate using a bromomethyl linker.
Key Steps:
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Bromination of the pyran’s methyl group at position 6 using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄.
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Reaction of 6-bromomethyl-4-oxo-4H-pyran-3-carboxylate with 4-methylpyrimidine-2-thiol in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Optimized Parameters:
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Molar ratio (bromomethylpyran : thiol) = 1 : 1.2
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Reaction time: 12–16 hours at 25°C
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Yield: 70–78%
Synthesis of 3,4-Diethoxybenzoic Acid
The diethoxybenzoate ester group is derived from 3,4-dihydroxybenzoic acid via sequential ethylation.
Ethoxylation Process
3,4-Dihydroxybenzoic acid is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds via two stages:
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Mono-ethylation at 25°C for 6 hours (yield: 85%).
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Di-ethylation at reflux (56°C) for 12 hours (yield: 72%).
Purification:
Crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.
Esterification of the Pyran Intermediate
The final step involves esterifying the pyran-carboxylic acid with 3,4-diethoxybenzoic acid using coupling reagents.
Steglich Esterification
A mixture of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-carboxylic acid and 3,4-diethoxybenzoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Reaction Parameters:
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Molar ratio (acid : DCC : DMAP) = 1 : 1.5 : 0.2
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Temperature: 0°C → 25°C (gradual warming over 2 hours)
Purification:
Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) isolates the ester with ≥98% purity.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A recent approach combines pyran formation and esterification in a single pot using microwave irradiation. This method reduces reaction time from 48 hours to 4 hours but requires stringent temperature control (80–90°C) and specialized equipment.
Advantages:
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Overall yield: 68%
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Purity: 93% (HPLC)
Analytical Validation
Critical data for confirming the compound’s structure include:
Challenges and Mitigation Strategies
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Low Yields in Bromination:
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Use of NBS with AIBN improves selectivity for the 6-methyl position.
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Esterification Side Reactions:
Industrial Scalability
Pilot-scale production (10 kg batches) employs continuous flow reactors for the Knorr cyclization and thiol coupling steps, achieving 65% overall yield with 99.5% purity.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of functional group transformations. Key steps include:
- Formation of the pyranone core via cyclization of diketone intermediates under acidic conditions .
- Sulfanyl-methylation of the pyranone using 4-methylpyrimidine-2-thiol, often requiring thiophilic catalysts (e.g., KCO) in aprotic solvents like DMF .
- Esterification of the pyran-3-ol group with 3,4-diethoxybenzoyl chloride, typically using DMAP as a catalyst .
Challenges include side reactions (e.g., over-oxidation of the pyranone or premature ester hydrolysis), mitigated by stepwise purification via column chromatography and monitoring with TLC/HPLC .
Advanced: How can crystallographic data discrepancies (e.g., bond length anomalies) be resolved during structural validation?
Discrepancies often arise from dynamic disorder in the pyrimidine or diethoxybenzene groups. Methodological approaches include:
- High-resolution data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Refinement with SHELXL using restraints for flexible substituents (e.g., diethoxy groups) and validation via R cross-checks .
- Complementary DFT calculations to compare experimental vs. theoretical bond lengths/angles, resolving ambiguities in electron density maps .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- H/C NMR : Assigns proton environments (e.g., pyranone C=O at δ ~170 ppm, pyrimidine CH at δ ~2.4 ppm) and confirms ester linkage integrity .
- IR Spectroscopy : Validates carbonyl groups (pyranone C=O at ~1670 cm, ester C=O at ~1720 cm) and sulfanyl C–S bonds (~650 cm) .
- High-resolution MS : Confirms molecular weight (calc. ~414.43 g/mol) and fragmentation patterns consistent with pyran-pyrimidine cleavage .
Advanced: How can reaction yields be optimized for the sulfanyl-methylation step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidine-2-thiol .
- Catalyst screening : Alkali metal carbonates (KCO) outperform weaker bases like NaHCO in promoting SN2-type substitution .
- Temperature control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of the sulfanyl intermediate .
- Continuous flow reactors : Improve mixing and heat transfer for scalability, reducing side-product formation .
Basic: What structural analogs of this compound have been studied, and how do their properties differ?
- 3,4-Dimethoxy analog : Reduced hydrophilicity due to fewer ethoxy groups; lower logP (~2.8 vs. ~3.2) .
- Fluoro-substituted analogs (e.g., 4-fluorobenzoate): Enhanced metabolic stability but reduced solubility in aqueous buffers .
- Chlorinated derivatives : Higher crystallinity but increased toxicity in preliminary cell assays .
Advanced: What strategies resolve contradictions in biological activity data across similar analogs?
- Dose-response normalization : Account for variations in assay conditions (e.g., serum protein binding affecting IC values) .
- Molecular docking simulations : Identify binding site interactions (e.g., pyrimidine stacking vs. sulfanyl-mediated H-bonding) to explain potency differences .
- Meta-analysis of SAR datasets : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends across published analogs .
Basic: How is the compound’s stability assessed under experimental storage conditions?
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis (HPLC) of the ester and sulfanyl groups .
- Light sensitivity testing : UV-Vis spectroscopy tracks photooxidation of the pyranone ring (λmax ~310 nm degradation) .
- Solution stability : Assess in DMSO/PBS buffers via NMR to detect dimerization or solvolysis .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Pyranone ring : Susceptible to nucleophilic attack at C-4 (α,β-unsaturated ketone), forming Michael adducts with thiols or amines .
- Sulfanyl group : Acts as a leaving group in displacement reactions (e.g., with Grignard reagents), confirmed by S isotopic labeling .
- Diethoxybenzene : Ortho-ethoxy groups sterically hinder electrophilic aromatic substitution, directing reactivity to the para position .
Basic: What purification techniques are recommended for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate ester byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~145–148°C) .
- Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve diastereomers from sulfanyl-methylation .
Advanced: How can computational methods predict the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME estimate bioavailability (~55%), BBB permeability (low), and CYP3A4 inhibition risk .
- MD simulations : Model membrane permeation through lipid bilayers, revealing diffusion bottlenecks from the pyranone ring’s polarity .
- QSAR modeling : Relate logP and polar surface area (PSA) to observed clearance rates in rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
